molecular formula C16H16N4OS2 B11367164 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylthiazol-4-yl)acetamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylthiazol-4-yl)acetamide

Cat. No.: B11367164
M. Wt: 344.5 g/mol
InChI Key: PCECFYRYGBGITF-UHFFFAOYSA-N
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Description

2-(2-phenyl-1,3-thiazol-4-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features both thiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the thiazole ring followed by the introduction of the thiadiazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1,3-thiazol-4-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-(2-phenyl-1,3-thiazol-4-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1,3-thiazol-4-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide
  • 2-(2-phenyl-1,3-thiazol-4-yl)benzene-carboxylic acid
  • 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Uniqueness

2-(2-phenyl-1,3-thiazol-4-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N4OS2/c1-10(2)14-19-20-16(23-14)18-13(21)8-12-9-22-15(17-12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,18,20,21)

InChI Key

PCECFYRYGBGITF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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